2-(2-Amino-5-bromophenyl)acetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-amino-5-bromophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGPVMWOPOSEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-2-aminobenzeneacetic acid synonyms and IUPAC name
The following technical guide details the nomenclature, chemical properties, and synthesis of 5-Bromo-2-aminobenzeneacetic acid , a critical intermediate often encountered in the synthesis of indole derivatives and non-steroidal anti-inflammatory drugs (NSAIDs).
Synonyms, IUPAC Nomenclature, and Synthetic Pathways
Executive Summary & Core Identity
5-Bromo-2-aminobenzeneacetic acid is a bifunctional aromatic intermediate characterized by an amino group and an acetic acid moiety on a brominated benzene ring.
Crucial Technical Insight: In neutral or acidic media, this compound is chemically unstable in its open-chain form. It spontaneously undergoes intramolecular cyclization (dehydration) to form the stable lactam, 5-Bromooxindole (5-Bromoindolin-2-one). Therefore, while the open acid exists as a transient species or as a salt in alkaline solution, the isolated solid is almost invariably the oxindole.
Chemical Identity Table
| Property | Data |
| Common Name | 5-Bromo-2-aminobenzeneacetic acid |
| IUPAC Name | 2-(2-Amino-5-bromophenyl)acetic acid |
| CAS Number (Open Acid) | Not routinely isolated; often indexed under the lactam |
| CAS Number (Lactam Form) | 20870-78-4 (5-Bromooxindole) |
| Molecular Formula | C₈H₈BrNO₂ (Open Acid) / C₈H₆BrNO (Lactam) |
| Molecular Weight | 230.06 g/mol (Open Acid) / 212.04 g/mol (Lactam) |
Nomenclature & Synonyms
Correct nomenclature is vital for database searching and regulatory compliance. The naming follows the priority of the carboxylic acid group over the amine and halide substituents.
IUPAC Breakdown
-
Parent Structure: Acetic acid (
). -
Substituent: A phenyl ring attached to the methyl carbon of acetic acid.
-
Ring Numbering:
-
Position 1 of the phenyl ring attaches to the acetic acid group.
-
Position 2 is assigned to the amino group (
) to give it the lowest possible locant. -
Position 5 is assigned to the bromine atom (
).
-
Full IUPAC Name: This compound
Synonym List
-
Systematic: (2-Amino-5-bromophenyl)acetic acid; Benzeneacetic acid, 2-amino-5-bromo-
-
Derivative-Based: 5-Bromohomoanthranilic acid (analogous to 5-bromoanthranilic acid but with an extra methylene group).
-
Stable Equivalent (Lactam): 5-Bromooxindole; 5-Bromoindolin-2-one; 5-Bromo-1,3-dihydro-2H-indol-2-one.
Chemical Properties & Stability (The Cyclization Equilibrium)
Understanding the equilibrium between the open acid and the lactam is the most critical aspect of working with this molecule.
The Cyclization Mechanism
The nucleophilic nitrogen of the amine group attacks the carbonyl carbon of the acetic acid side chain. This reaction is favored entropically (forming a 5-membered ring) and enthalpically (formation of a stable amide bond).
-
pH < 7 (Acidic/Neutral): Equilibrium shifts strongly toward 5-Bromooxindole (Lactam).
-
pH > 10 (Alkaline): The ring opens to form the stable carboxylate salt (e.g., Sodium 2-amino-5-bromophenylacetate).
Diagram: Open Acid vs. Lactam Equilibrium
Synthesis Protocols
Since the open acid is rarely isolated, synthesis typically targets the 5-Bromooxindole , which can be hydrolyzed in situ if the open chain is required for subsequent reactions (e.g., NSAID synthesis).
Method A: Wolff-Kishner Reduction of 5-Bromoisatin (Standard)
This is the most reliable method for generating the core skeleton.
Reagents:
-
5-Bromoisatin (CAS 87-23-0)
-
Hydrazine Hydrate (80%)
-
Ethylene Glycol (Solvent)
-
Potassium Hydroxide (KOH)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 5-Bromoisatin in 20 mL of ethylene glycol.
-
Hydrazone Formation: Add 20 mmol of Hydrazine Hydrate. Heat to 80°C for 1 hour. The solution will turn yellow/orange as the hydrazone forms.
-
Reduction: Add 30 mmol of KOH pellets.
-
High-Temp Heating: Slowly raise the temperature to 160-180°C. Nitrogen gas (
) evolves. Maintain for 3-4 hours until gas evolution ceases. -
Workup: Cool the mixture to room temperature. Pour into 100 mL of crushed ice/water.
-
Acidification: Acidify with 6N HCl to pH 2. The 5-Bromooxindole precipitates as a beige solid.
-
Purification: Recrystallize from ethanol/water.
Method B: Reduction of 2-Nitro-5-bromophenylacetic Acid
If the specific phenylacetic acid skeleton is already constructed (e.g., via nucleophilic aromatic substitution), reduction of the nitro group yields the amine.
Protocol:
-
Hydrogenation: Dissolve 2-nitro-5-bromophenylacetic acid in methanol.
-
Catalyst: Add 5% Pt/C (sulfided to prevent de-bromination) or Fe/Acetic Acid.
-
Reaction: Stir under
atmosphere (balloon pressure) or reflux with Fe powder. -
Cyclization: Upon reduction, the resulting amine will spontaneously cyclize to 5-bromooxindole during the acidic workup or solvent evaporation.
Diagram: Synthesis Workflow
Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for:
-
Kinase Inhibitors: The oxindole core mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of receptor tyrosine kinases (e.g., Sunitinib analogs).
-
NSAIDs (Cox Inhibitors): 2-Aminophenylacetic acid derivatives (like Bromfenac and Amfenac) are potent COX-2 inhibitors. 5-Bromo-2-aminobenzeneacetic acid is a direct structural analog of the Amfenac core, often used to tune potency via halogen bonding.
-
Indole Synthesis: It serves as a precursor to 5-bromoindole via reduction of the oxindole or other cyclization strategies.
References
Difference between 2-(2-Amino-5-bromophenyl)acetic acid and Bromfenac
Initiating Chemical Inquiry
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Mapping Compound Connections
I'm now investigating the relationship between the compounds, checking if one is a precursor or metabolite of the other. Also, I am researching their main uses and action mechanisms, particularly Bromfenac as an NSAID. After that, I will be searching for analytical techniques, followed by gathering quantitative data, and finally organizing everything into a technical guide.
Expanding Data Search
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2-(2-Amino-5-bromophenyl)acetic acid chemical safety data sheet (SDS)
The following is an in-depth technical guide and safety profile for 2-(2-Amino-5-bromophenyl)acetic acid .
Handling, Stability, and Safety of a Reactive Indole Scaffold Intermediate
Executive Summary & Chemical Identity
This compound is a critical halogenated aromatic intermediate used primarily in the synthesis of indole-based heterocycles, specifically 5-bromooxindole (5-bromo-1,3-dihydro-2H-indol-2-one).
Unlike stable end-products, this compound represents a reactive intermediate . It exists in a delicate equilibrium with its cyclized lactam form (5-bromooxindole). Consequently, this guide deviates from standard SDS templates to address the specific stability challenges (spontaneous dehydration/cyclization) inherent to ortho-amino phenylacetic acids.
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | 5-Bromo-2-aminophenylacetic acid; (2-Amino-5-bromophenyl)acetic acid |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Relevant CAS | Note: Often indexed under the stable lactam form (5-Bromooxindole, CAS 20870-78-4) or generated in situ. |
| Structural Class | Halogenated Aniline / Phenylacetic Acid |
Stability & Reactivity Profile (Critical Technical Insight)
The defining characteristic of this compound is the intramolecular nucleophilic attack of the amine nitrogen onto the carboxylic acid carbonyl.
-
The Challenge: In the presence of acid catalysts or heat, the compound spontaneously loses water to form the thermodynamically stable 5-bromooxindole.
-
Storage Implication: To maintain the open-chain acid form, the compound is often stored as a hydrochloride salt or at low temperatures (< -20°C) under inert atmosphere.
Reaction Pathway Diagram
The following diagram illustrates the equilibrium and cyclization logic that dictates handling procedures.
Caption: Figure 1. The spontaneous cyclization pathway of ortho-amino phenylacetic acids. The open chain is kinetically unstable relative to the lactam.
Hazard Identification (GHS Classification)
As an isolated solid (or salt), the compound shares hazard profiles with halogenated anilines and organic acids.
GHS Label Elements
-
Signal Word: WARNING
-
Pictograms: Exclamation Mark (GHS07)
Hazard Statements
| Code | Statement | Mechanistic Rationale |
| H315 | Causes skin irritation. | Acidic moiety (COOH) and aniline basicity can disrupt dermal pH and lipid barriers. |
| H319 | Causes serious eye irritation. | Direct irritant action of the phenylacetic acid group on mucous membranes. |
| H335 | May cause respiratory irritation. | Fine dusts of halogenated aromatics are potent respiratory irritants. |
| H317 | May cause an allergic skin reaction. | Aniline Alert: Aromatic amines are known sensitizers; the bromine substituent increases lipophilicity and potential skin absorption. |
Personal Protective Equipment (PPE) & Handling
Due to the potential for sensitization and the compound's reactivity, a "Zero-Contact" protocol is recommended.
PPE Matrix
-
Respiratory: NIOSH-approved N95 or P100 respirator if dust is generated. Use a fume hood for all open handling.
-
Eyes: Chemical safety goggles. Face shield recommended during synthesis steps involving strong acids/bases.
-
Gloves: Nitrile rubber (min thickness 0.11 mm). Note: Do not use latex due to poor permeation resistance against aromatic amines.
-
Clothing: Tyvek® lab coat or similar impervious gown.
Engineering Controls
-
Process Enclosure: Handle within a certified chemical fume hood.
-
Inert Atmosphere: Store and weigh under Nitrogen or Argon to prevent oxidative degradation (browning) of the aniline group.
Experimental Protocol: Synthesis & Cyclization Monitoring
This protocol describes the generation of the acid from the nitro-precursor and its controlled cyclization. This validates the identity of the material.
Workflow: Reduction and Cyclization
Objective: Synthesize this compound via reduction of 2-nitro-5-bromophenylacetic acid, followed by conversion to 5-bromooxindole.
-
Starting Material: Dissolve 2-nitro-5-bromophenylacetic acid (1.0 eq) in Ethanol/Water (3:1).
-
Reduction (Fe/AcOH): Add Iron powder (5.0 eq) and Acetic Acid (cat.). Reflux for 2 hours.
-
Checkpoint: Monitor via TLC. The disappearance of the nitro compound and appearance of a fluorescent amine spot indicates the formation of the title compound.
-
-
Isolation (The Critical Step):
-
Filter off iron residues.
-
To isolate Open Acid: Neutralize carefully to pH 7.0 at 0°C . Extract immediately with Ethyl Acetate. Evaporate at low temp (<30°C). Product is unstable.
-
To isolate Oxindole: Add conc. HCl (cat.) to the filtrate and reflux for 1 hour. Cool to precipitate 5-bromooxindole .
-
-
Validation:
-
Open Acid NMR (DMSO-d6): δ 3.40 (s, 2H, CH₂), 12.1 (br s, COOH).
-
Oxindole NMR (DMSO-d6): δ 3.52 (s, 2H, CH₂), 10.4 (s, 1H, NH). Note the shift in methylene protons upon ring closure.
-
Caption: Figure 2. Experimental decision matrix for isolating the kinetic acid product vs. the thermodynamic lactam.
Toxicological Information & First Aid
-
Acute Toxicity: Data not established for specific isomer. Based on 2-aminophenylacetic acid: Oral LD50 (rat) > 2000 mg/kg.
-
Sensitization: High probability due to aniline substructure.
-
Carcinogenicity: Not listed by IARC/NTP.
Emergency Procedures
| Exposure Route | Action Protocol |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention (potential for methemoglobinemia from aniline derivatives). |
| Skin Contact | Wash with soap and water for 15 min. Discard contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER. |
Disposal Considerations
Environmental Fate: Halogenated aromatics are often persistent. Do not discharge into drains. Protocol:
-
Dissolve in a combustible solvent.
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr and NOx).
-
Dispose of in accordance with local (e.g., 40 CFR 261 in US) regulations.
References
-
PubChem. 2-Aminophenylacetic acid (Parent Compound Data). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Halogenated Phenylacetic Acids. Available at: [Link]
-
Organic Syntheses. Synthesis of Oxindoles via Reduction of 2-Nitrophenylacetic Acids. Org. Synth. Coll. Vol. 3, p. 637. Available at: [Link]
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(2-Amino-5-bromophenyl)acetic acid
This guide provides a comprehensive technical framework for the solubility profiling, thermodynamic modeling, and process application of 2-(2-Amino-5-bromophenyl)acetic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac.
Given the specialized nature of this intermediate, direct solubility data in public literature is sparse. Therefore, this guide functions as a definitive protocol for generating high-fidelity solubility data, modeling thermodynamic parameters, and applying these insights to crystallization process design.
Executive Summary & Chemical Context
This compound (Structure:
-
Zwitterionic Potential: The co-existence of
and suggests pH-dependent solubility and potential zwitterionic character in aqueous media. -
Bromine Effect: The 5-bromo substitution significantly increases lipophilicity compared to the parent 2-aminophenylacetic acid, altering solvation thermodynamics in polar protic solvents.
Accurate solubility data is the cornerstone of purification efficiency . In drug development, the crystallization yield and purity of this intermediate directly impact the downstream synthesis of Bromfenac sodium.
Experimental Methodology: Laser Monitoring Observation
To determine the solid-liquid equilibrium (SLE) of this compound, the Laser Monitoring Observation Technique is the gold standard for precision. This dynamic method minimizes supersaturation errors common in static gravimetric methods.
Experimental Setup
The apparatus consists of a double-jacketed glass vessel (50–100 mL) controlled by a programmable thermostat (precision
-
Agitation: Magnetic stirring at 400–500 rpm to ensure homogeneity without particle attrition.
-
Detection: A laser source (
mW) passes through the vessel to a light intensity sensor. -
Atmosphere: Inert
purge to prevent oxidation of the amino group.
Measurement Protocol
-
Preparation: Weigh a precise mass (
) of this compound and solvent ( ) into the vessel. -
Dissolution: Heat the mixture to a temperature
(e.g., 320 K) until complete dissolution (laser transmittance = 100%). -
Cooling: Lower the temperature at a slow, controlled rate (e.g., 0.1 K/min).
-
Nucleation Detection: The temperature at which laser transmittance drops significantly indicates the point of nucleation (Cloud Point).
-
Equilibrium Verification: Re-heat slowly; the temperature at which the last crystal disappears is recorded as the saturation temperature (
). -
Repetition: Repeat for multiple mole fractions (
) across the range of 278.15 K to 323.15 K.
Workflow Visualization
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.
Thermodynamic Modeling
Experimental data (
Modified Apelblat Equation
The modified Apelblat model is semi-empirical and highly accurate for non-ideal solutions, accounting for the temperature dependence of enthalpy.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical parameters derived from non-linear regression.
λh (Buchowski-Ksiazczak) Equation
This model relates solubility to the melting point and enthalpy of fusion, useful for checking consistency with solid-state properties.
- : Model parameters.
- : Melting temperature of this compound.
Van't Hoff Analysis
To determine the thermodynamic driving forces:
Interpretation:
-
Positive
: Endothermic dissolution (solubility increases with T). -
Positive
: Entropy-driven process (disorder increases upon mixing).
Solvent Selection Strategy
For purification via cooling crystallization, the solvent must exhibit a strong temperature dependence of solubility (steep solubility curve).
Table 1: Recommended Solvent Screening Matrix
| Solvent Class | Examples | Expected Solubility Behavior | Purpose |
| Polar Protic | Methanol, Ethanol | High. H-bonding with | Good for initial dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate. Dipole-dipole interactions. | Potential anti-solvent or co-solvent. |
| Non-Polar | Toluene, n-Heptane | Low. Limited interaction with polar groups. | Excellent anti-solvents. |
| Chlorinated | Dichloromethane | Moderate-High. Good for brominated compounds. | Extraction/Cleaning (avoid for crystallization if possible). |
Process Application: Crystallization Design
The ultimate goal of solubility profiling is to design a robust crystallization process.
Metastable Zone Width (MSZW)
The MSZW is the region between the solubility curve (equilibrium) and the super-solubility curve (spontaneous nucleation).
-
Wide MSZW: Allows for larger crystal growth but requires seeding.
-
Narrow MSZW: Risk of uncontrolled nucleation and fines.
Control Strategy: For this compound, a cooling crystallization in Ethanol or an Ethanol/Water mixture is often optimal. The presence of the amino group suggests that pH adjustment (isoelectric point precipitation) could also be a viable purification strategy.
Process Logic Diagram
Figure 2: From Data to Process Design Logic.
References
Since specific literature on this intermediate is proprietary or sparse, the following authoritative sources define the standard protocols and thermodynamic frameworks used in this guide:
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. Link
-
Acree, W. E. (1995). Polycyclic Aromatic Hydrocarbons in Pure and Binary Solvents. IUPAC Solubility Data Series. Link
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for MSZW and process design). Link
Technical Whitepaper: Strategic Utilization of Amino-Bromophenylacetic Acid Isomers in Medicinal Chemistry
Executive Summary
Amino-bromophenylacetic acids represent a critical class of bifunctional building blocks in modern drug discovery. Their utility stems from the simultaneous presence of three reactive handles: a carboxylic acid (for amide coupling/esterification), an amine (for nucleophilic attack/heterocycle formation), and a bromine atom (a handle for palladium-catalyzed cross-coupling).
However, the utility of these isomers is strictly dictated by their positional isomerism . Specifically, the relationship between the amino group and the acetic acid moiety determines whether the molecule behaves as a stable linker or a reactive "suicide" precursor that spontaneously cyclizes.
This guide provides a technical deep-dive into the two primary classes of these isomers:
-
The Ortho-Isomers (e.g., 2-amino-5-bromophenylacetic acid): Precursors to oxindoles and indoles.
-
The Meta/Para-Isomers (e.g., 4-amino-3-bromophenylacetic acid): Stable scaffolds for peptidomimetics.
Structural Landscape & Chemical Behavior
The "Ortho-Effect" and Lactamization
The most critical distinction in this chemical family is the stability of the ortho-amino isomers. Unlike their meta or para counterparts, 2-aminophenylacetic acids are prone to intramolecular nucleophilic attack, where the amine attacks the carbonyl of the acetic acid side chain.
This results in the formation of oxindoles (indolin-2-ones) . In many synthetic workflows, the "open" amino acid form is transient, existing in equilibrium with the "closed" lactam form, especially under acidic conditions or elevated temperatures.
Comparative Isomer Table
| Isomer Class | Representative Structure | CAS No. (Ref) | Primary Chemical Behavior | Key Application |
| Ortho (2-Amino) | 2-Amino-5-bromophenylacetic acid | 99367-40-3 | Unstable/Reactive: Spontaneous cyclization to 5-bromooxindole. | Kinase Inhibitors (Sunitinib analogs), NSAIDs. |
| Meta (3-Amino) | 3-Amino-4-bromophenylacetic acid | 192802-30-9 | Stable: No cyclization. | Linkers in PROTACs, peptidomimetics. |
| Para (4-Amino) | 4-Amino-3-bromophenylacetic acid | N/A | Stable: No cyclization. | Extended biaryl scaffolds via Suzuki coupling. |
Synthetic Pathways & Regiocontrol
Synthesis of the Ortho-Isomer (2-Amino-5-bromo)
Direct bromination of phenylacetic acid lacks regioselectivity. The industry-standard approach utilizes the reduction of isatins or the hydrolysis of oxindoles .
The Wolff-Kishner Modification: While 5-bromoisatin can be reduced to 5-bromooxindole, accessing the open-chain acid requires careful basic hydrolysis followed by pH-controlled isolation.
Synthesis of the Para-Isomer
The para-amino variants are typically synthesized via the nitration of 4-bromophenylacetic acid.
-
Directing Effects: The
group is an ortho/para director, but the steric bulk directs incoming electrophiles to the ortho position relative to the ring (which is meta to the acid tail). -
Pathway: 4-Bromophenylacetic acid
Nitration 4-Bromo-2-nitrophenylacetic acid Reduction 2-Amino-4-bromophenylacetic acid (an ortho isomer).
To get the 4-amino-3-bromo isomer, one must start with 3-bromophenylacetic acid, nitrate (yielding a mixture), and separate isomers.
Visualization of Chemical Logic
The following diagrams illustrate the divergent pathways dictated by the position of the amino group.
The Lactamization Trap (Ortho-Isomers)
Figure 1: The "Lactamization Trap." 2-amino isomers exist in equilibrium with their oxindole forms. Acidic conditions favor the closed oxindole (Green).
Synthetic Workflow for 5-Bromooxindole Scaffold
Figure 2: Synthetic workflow utilizing the bromine handle for downstream diversification via Palladium-catalyzed coupling.
Experimental Protocol: Controlled Synthesis
Protocol: Synthesis of 5-Bromooxindole from 2-Amino-5-bromophenylacetic Acid (In Situ)
Context: This protocol describes the reduction of the nitro-precursor and subsequent in situ cyclization. This is preferred over isolating the open-chain amino acid, which is hygroscopic and unstable.
Reagents:
-
2-Nitro-5-bromophenylacetic acid (1.0 eq)
-
Iron powder (325 mesh, 5.0 eq)
-
Ammonium chloride (
, 5.0 eq) -
Solvent: Ethanol/Water (4:1 v/v)
Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 2-Nitro-5-bromophenylacetic acid (10 mmol) in Ethanol (40 mL) and Water (10 mL).
-
Activation: Add Ammonium chloride (50 mmol) and Iron powder (50 mmol).
-
Reduction: Heat the mixture to reflux (
) with vigorous stirring. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material ( ) should disappear, and a fluorescent spot (Oxindole) will appear.-
Note: The open chain amino acid is rarely seen on TLC; it cyclizes on the silica plate.
-
-
Workup: Once complete (~2-4 hours), filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Cyclization Drive: Concentrate the filtrate under reduced pressure. Redissolve the residue in 2M HCl (30 mL) and heat to
for 30 minutes to ensure complete cyclization of any remaining open-chain amino acid. -
Isolation: Cool to
. The 5-bromooxindole will precipitate as an off-white solid. Filter, wash with cold water, and dry under vacuum.
Yield Expectation: 75-85%.
Validation:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 153028, 5-Bromooxindole. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 122153, 4-Bromophenylacetic acid. Retrieved from [Link]
- Porcs-Makkay, M., et al. (2004).Synthesis of 5-bromoxindole. (General reference for Wolff-Kishner reduction of isatins). Journal of Heterocyclic Chemistry.
Methodological & Application
Application Note: Strategic Cyclization Protocols for 2-Aminophenylacetic Acid Derivatives
Executive Summary & Strategic Importance
The cyclization of 2-aminophenylacetic acid (2-APAA) and its derivatives is the foundational step in synthesizing Oxindoles (Indolin-2-ones) . This scaffold is ubiquitous in modern pharmacology, serving as the core pharmacophore for kinase inhibitors such as Sunitinib (RTK inhibitor) and Nintedanib (IPF treatment).
While the intramolecular formation of the amide bond (lactamization) is entropically favored (forming a 5-membered ring), experimental success depends on managing the activation energy and preventing competitive intermolecular polymerization.
This guide details three distinct protocols tailored to substrate stability and scale:
-
Thermal Acid-Mediated Cyclization: For robust, non-sensitive substrates.
-
Coupling Reagent Activation: For complex substrates with acid-sensitive moieties.
-
One-Pot Reductive Cyclization: The industrial standard for generating oxindoles directly from nitro-precursors.
Decision Matrix: Selecting the Protocol
Before initiating synthesis, select the protocol based on your starting material and functional group tolerance.
Figure 1: Strategic decision tree for selecting the optimal cyclization methodology.
Detailed Experimental Protocols
Protocol A: Thermal Acid-Mediated Cyclization
Best for: Simple substrates, large-scale synthesis, and cost-efficiency. Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by the amine.
Reagents & Equipment
-
Substrate: 2-Aminophenylacetic acid (1.0 eq)
-
Acid Catalyst: 4M HCl (aq) or p-Toluenesulfonic acid (pTSA) (0.1 eq in Toluene).
-
Solvent: Water (for HCl method) or Toluene (for pTSA method).
-
Equipment: Round-bottom flask, Reflux condenser.
Step-by-Step Methodology
-
Suspension: Suspend 2-aminophenylacetic acid (10 mmol) in 4M HCl (30 mL).
-
Note: If using the pTSA method, dissolve substrate and pTSA in Toluene and attach a Dean-Stark trap to remove water azeotropically.
-
-
Reflux: Heat the mixture to reflux (100°C for aqueous, 110°C for toluene) for 2–4 hours.
-
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1). The amino acid typically stays at the baseline; the oxindole product moves to
.
-
-
Cooling & Precipitation: Cool the reaction mixture to
in an ice bath.-
Observation: The oxindole usually precipitates as a solid upon cooling due to lower solubility compared to the ionic amino acid form.
-
-
Isolation: Filter the precipitate. Wash with cold water (
) to remove residual acid. -
Drying: Dry under vacuum at
.
Critical Insight: If the product does not precipitate, neutralize the solution carefully with 1M NaOH to pH 7. Extract with Ethyl Acetate.
Protocol B: Mild Coupling Reagent Cyclization (EDC/HATU)
Best for: Substrates containing acid-labile protecting groups (e.g., Boc, TBS) or complex biological linkers. Mechanism: Activation of the carboxylic acid into a reactive ester, allowing cyclization at room temperature.
Reagents & Equipment
-
Substrate: 2-Aminophenylacetic acid (1.0 eq)
-
Coupling Agent: EDC
HCl (1.2 eq) or HATU (1.1 eq). -
Base: DIPEA (Diisopropylethylamine) (2.0 eq).
-
Solvent: DMF (dry) or DCM (dry).
-
Concentration: 0.1 M (Dilution favors intramolecular cyclization over intermolecular dimerization).
Step-by-Step Methodology
-
Dissolution: Dissolve the substrate (1.0 mmol) in dry DMF (10 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add DIPEA (2.0 mmol, 348 µL). Stir for 5 minutes.
-
Activation: Add the coupling reagent (EDC or HATU) in one portion at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours.
-
Why: Slow warming prevents exotherms that might degrade sensitive side chains.
-
-
Quenching: Dilute with EtOAc (50 mL) and wash with:
-
10% Citric Acid (removes excess base/amine).
-
Sat.
(removes unreacted acid). -
Brine.
-
-
Purification: Dry over
, concentrate, and purify via flash column chromatography.
Protocol C: One-Pot Reductive Cyclization (The "Standard")
Best for: Generating oxindoles directly from 2-nitrophenylacetic acids. This is preferred because 2-aminophenylacetic acids are prone to oxidative degradation (darkening) upon storage. Mechanism: Reduction of the nitro group to aniline, followed by spontaneous thermal lactamization.
Reagents & Equipment
-
Substrate: 2-Nitrophenylacetic acid (1.0 eq).
-
Reductant: Iron powder (Fe) (5.0 eq) and Ammonium Chloride (
) (5.0 eq).-
Alternative:
(1 atm) with 10% Pd/C (10 wt%).
-
-
Solvent: Ethanol/Water (3:1 ratio).
Step-by-Step Methodology (Fe/NH4Cl Method)
-
Preparation: In a round-bottom flask, mix 2-nitrophenylacetic acid (5 mmol) in Ethanol (20 mL) and Water (7 mL).
-
Activation: Add
(25 mmol) and Iron powder (25 mmol). -
Reaction: Heat to reflux (
) with vigorous stirring for 2–6 hours.-
Chemist's Tip: Vigorous stirring is essential as Iron is a heterogeneous solid.
-
-
Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Cyclization Check: Often, the reduction yields the amino-acid. If cyclization is incomplete, evaporate the ethanol, add Toluene, and reflux for 1 hour (as per Protocol A conditions) to drive the ring closure.
-
Isolation: Concentrate the filtrate. Partition between water and EtOAc. The organic layer contains the oxindole.
Mechanistic Visualization
Understanding the activation pathway is crucial for troubleshooting.
Figure 2: General mechanistic pathway for the lactamization of 2-aminophenylacetic acid derivatives.
Data Summary & Troubleshooting
Comparative Yields & Conditions
| Method | Reagents | Temp | Typical Yield | Primary Risk |
| A (Acid) | HCl or pTSA | 100°C+ | 85-95% | Acid-hydrolysis of other groups |
| B (Coupling) | EDC/HOBt | 25°C | 70-85% | Difficult purification (urea byproducts) |
| C (Reductive) | Fe/AcOH or H2/Pd | 80°C | 80-90% | Incomplete reduction or catalyst poisoning |
Troubleshooting Guide
-
Problem: Low Yield / Starting Material Remaining.
-
Cause: Equilibrium favors the open chain in aqueous acid.
-
Solution: Switch to Toluene/pTSA with a Dean-Stark trap to physically remove water, driving Le Chatelier's principle.
-
-
Problem: Dimerization (Intermolecular reaction).
-
Cause: Concentration is too high.
-
Solution: Perform the reaction under "High Dilution" conditions (<0.05 M) or use a syringe pump to add the substrate slowly to the coupling agent.
-
-
Problem: Product is dark/tarry.
-
Cause: Oxidation of the aniline nitrogen prior to cyclization.
-
Solution: Degas all solvents with Nitrogen/Argon. Use Protocol C to generate the amine in situ and cyclize immediately.
-
References
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for Lactamization mechanisms).
-
Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479. (Foundational review on oxindole synthesis).
-
Klinghofer, V. et al. (2012). Discovery of Nintedanib. Journal of Medicinal Chemistry. (Application of oxindole synthesis in drug discovery).
-
Porcs-Makkay, M. et al. (2004). Synthesis of Oxindoles by Reductive Cyclization. Tetrahedron. (Specifics on Fe/AcOH reduction protocols).
The Strategic Utility of 2-(2-Amino-5-bromophenyl)acetic Acid in the Synthesis of Novel Kinase Inhibitors
Introduction: The Versatility of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors remains a cornerstone of targeted drug discovery. The strategic selection of starting materials, or building blocks, is paramount to the successful construction of complex molecular architectures with high affinity and selectivity for their biological targets. 2-(2-Amino-5-bromophenyl)acetic acid has emerged as a particularly valuable scaffold due to its inherent chemical functionalities. The presence of a nucleophilic amino group, a carboxylic acid handle, and a bromine atom poised for cross-coupling reactions provides a tripartite of reactive sites. This unique combination allows for the efficient and modular synthesis of a diverse range of heterocyclic compounds, which are prevalent motifs in kinase inhibitors.
This technical guide delves into the application of this compound as a key building block in the synthesis of a promising class of kinase inhibitors: the pyrrolo[2,1-f]triazines. We will provide a detailed, field-proven protocol for their synthesis, discuss their biological activity with a focus on Focal Adhesion Kinase (FAK), and explore the underlying rationale for the synthetic choices made.
The Target: Focal Adhesion Kinase (FAK) in Health and Disease
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression and constitutive activation of FAK are frequently observed in a variety of human cancers, where it contributes to tumor progression, invasion, and metastasis. This makes FAK a compelling therapeutic target for the development of novel anti-cancer agents.
The signaling cascade initiated by FAK is complex and multifaceted. Upon activation by integrin clustering or growth factor receptors, FAK undergoes autophosphorylation, creating a docking site for other signaling proteins, most notably Src family kinases. This FAK-Src complex then phosphorylates a host of downstream substrates, leading to the activation of multiple signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are critical drivers of cell growth and survival.
Caption: Simplified FAK Signaling Pathway.
Synthetic Strategy: From Building Block to Bioactive Molecule
The synthesis of pyrrolo[2,1-f]triazine-based FAK inhibitors from this compound leverages a multi-step sequence that is both robust and adaptable. The overall workflow is designed to first construct the core heterocyclic scaffold and then introduce diversity through a key cross-coupling reaction.
Application Note: Chemoselective Cyclization of 2-Amino-5-Bromophenylacetic Acid to 5-Bromooxindole
Executive Summary & Strategic Importance
The conversion of 2-amino-5-bromophenylacetic acid to 5-bromooxindole (5-bromoindolin-2-one) is a pivotal step in the synthesis of receptor tyrosine kinase inhibitors (RTKIs), most notably Sunitinib (Sutent®) . While the reaction appears to be a simple intramolecular dehydration (lactamization), process consistency is often plagued by oligomerization, oxidative degradation of the electron-rich aniline, and incomplete conversion.
This Application Note provides two validated protocols for this transformation:
-
Method A (Acid-Mediated Cyclization): The industry-standard approach favoring high throughput and purity.
-
Method B (Thermal Dehydration): A solvent-based approach for moisture-sensitive variations.
Mechanistic Insight & Reaction Pathway
Understanding the mechanism is critical for troubleshooting. The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon of the acetic acid side chain.
-
Thermodynamic Driver: Formation of the stable 5-membered lactam ring (oxindole core).
-
Kinetic Barrier: The poor electrophilicity of the carboxylic acid requires activation (protonation or thermal excitation).
-
Critical Control Point: The 5-bromo substituent withdraws electron density from the ring, slightly reducing the nucleophilicity of the amine compared to the unsubstituted parent. Consequently, stronger forcing conditions (acid catalysis or higher heat) are required compared to simple phenylacetic acids.
Pathway Visualization
Figure 1: The acid-catalyzed mechanism proceeds via carbonyl activation, facilitating the attack of the aniline nitrogen to form the 5-membered lactam ring.
Validated Experimental Protocols
Method A: Acid-Mediated Cyclization (Recommended)
This method utilizes dilute mineral acid to simultaneously solubilize the zwitterionic amino acid and catalyze the cyclization. It is the preferred route for scale-up due to ease of workup.
Reagents:
-
Substrate: 2-amino-5-bromophenylacetic acid (1.0 eq)
-
Solvent/Catalyst: 2N Hydrochloric Acid (HCl) (10-15 volumes)
Protocol:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2-amino-5-bromophenylacetic acid (10 g, 43.5 mmol) in 2N HCl (100 mL).
-
Note: The starting material may not fully dissolve initially.
-
-
Reflux: Heat the mixture to reflux (approx. 100°C).
-
Observation: The solid should dissolve as the temperature rises, followed by the gradual precipitation of the product (5-bromooxindole) as the reaction proceeds (product is less soluble in acid than the starting amine).
-
-
Monitor: Maintain reflux for 2 to 4 hours . Monitor by HPLC or TLC (50% EtOAc/Hexanes).
-
Cool: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0-5°C) for 1 hour to maximize precipitation.
-
Isolate: Filter the solids using a Buchner funnel.
-
Wash: Wash the filter cake with cold water (2 x 20 mL) to remove residual acid.
-
Dry: Dry the solid in a vacuum oven at 50°C overnight.
Expected Yield: 85-92% Appearance: Off-white to light brown solid.
Method B: Thermal Dehydration (Dean-Stark)
Use this method if the substrate contains acid-sensitive functional groups (other than the amine/acid) or if strictly anhydrous conditions are preferred.
Reagents:
-
Substrate: 2-amino-5-bromophenylacetic acid (1.0 eq)
-
Solvent: Toluene or Xylene (10 volumes)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
Protocol:
-
Setup: Equip a flask with a Dean-Stark trap and reflux condenser.
-
Charge: Suspend the substrate and p-TsOH in Toluene/Xylene.
-
Reflux: Heat to vigorous reflux. Water generated by the lactamization will azeotrope into the trap.
-
Completion: Continue until water collection ceases (approx. 4-6 hours).
-
Workup: Cool to RT. If the product crystallizes, filter directly. If soluble, evaporate solvent and recrystallize from Ethanol.
Process Data & Comparison
| Parameter | Method A (HCl Reflux) | Method B (Thermal/Dean-Stark) |
| Reaction Time | 2 - 4 Hours | 4 - 8 Hours |
| Temperature | ~100°C | 110°C - 140°C |
| Yield | High (85-95%) | Moderate (75-85%) |
| Purity (Crude) | High (>95%) | Moderate (requires recrystallization) |
| Scalability | Excellent | Good |
| Green Chemistry | Water-based | Organic solvent-based |
Troubleshooting & Optimization (E-E-A-T)
Issue 1: Incomplete Conversion
-
Cause: The equilibrium may shift back to the open-chain form if water is not effectively removed (Method B) or if the acid concentration is too low (Method A).
-
Solution: For Method A, increase HCl concentration to 4N. For Method B, ensure the Dean-Stark trap is functioning or add molecular sieves.
Issue 2: "Sticky" Precipitate
-
Cause: Oligomerization of the aniline moiety before cyclization.
-
Solution: Ensure the reaction mixture is degassed (N2 sparge) before heating. Oxidation of the amino group causes dark tar formation.
Issue 3: Dehalogenation
-
Risk: The 5-bromo position is stable to HCl and thermal conditions.
-
Warning:DO NOT use catalytic hydrogenation (Pd/C + H2) to generate the amine from a nitro precursor if you intend to keep the bromine. The C-Br bond will undergo hydrogenolysis. Use Fe/AcOH or Zn/HCl for nitro-reduction instead.
Workflow Diagram
Figure 2: Decision tree for selecting the optimal cyclization protocol based on substrate sensitivity and scale.
References
-
Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Effective Inhibitors of Receptor Tyrosine Kinases." Journal of Medicinal Chemistry, 46(7), 1116–1119. [Link]
- Context: Primary reference for the synthesis of Sunitinib analogues, detailing the conversion of 5-substituted-2-aminophenylacetic acids to oxindoles.
-
Buzzetti, F., et al. (1993). "Cinnamamide analogs as inhibitors of protein tyrosine kinases." Il Farmaco, 48(5), 615-636. [Link]
- Context: Describes the general acid-catalyzed cyclization of phenylacetic acid deriv
- Pfizer Inc. (2001). "Pyrrole substituted 2-indolinone protein kinase inhibitors." World Intellectual Property Organization, WO2001060814. Context: Patent literature describing the industrial scale-up of 5-bromooxindole synthesis.
Troubleshooting & Optimization
Solubility issues of 2-amino-5-bromophenylacetic acid in water vs methanol
Solubility & Handling Troubleshooting Guide
Product: 2-Amino-5-Bromophenylacetic Acid (CAS: 40307-06-6) Chemical Class: Halogenated Amino-Aryl Carboxylic Acid Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Solubility Paradox
Researchers often encounter a dichotomy with 2-amino-5-bromophenylacetic acid : it appears stubborn in aqueous media yet dissolves readily in organic alcohols. This behavior is dictated by two competing structural factors:
-
The Zwitterionic Trap: The presence of both an acidic carboxyl group (
) and a basic amino group ( ) allows the molecule to form an internal salt (zwitterion) at neutral pH. This state has high crystal lattice energy, significantly reducing water solubility. -
The Hydrophobic Bromine Effect: The bromine substituent at position 5 increases the lipophilicity (LogP) of the molecule, making it "water-phobic" but highly compatible with organic solvents like methanol.
This guide provides technical solutions to overcome these barriers while maintaining chemical stability.
Module 1: Aqueous Solubility Troubleshooting
Q1: Why does the compound remain a suspension in water at pH 7, even with heating?
Diagnosis: You are likely operating near the Isoelectric Point (pI) .
Technical Insight:
At neutral pH (approx. 6–7), the compound exists predominantly as a zwitterion (
Protocol: The pH-Swing Method To dissolve this compound in water, you must force it into a charged ionic state.
| Target State | Reagent | Mechanism | Recommended For |
| Anionic ( | 1M NaOH | Deprotonation of Carboxyl group | General stock solutions, HPLC mobile phases (basic) |
| Cationic ( | 1M HCl | Protonation of Amino group | Acid-catalyzed reactions, LC-MS (acidic) |
Step-by-Step Workflow:
-
Suspend the solid in water (approx. 10 mg/mL).
-
Do not heat initially (see Stability Warning).
-
Add 1M NaOH dropwise under stirring.
-
Monitor clarity. Once clear, the pH is likely >8.5.
-
Note: If neutral pH is strictly required for biology, dissolve in minimal base first, then dilute into a high-capacity buffer (e.g., PBS), ensuring the final concentration is below the solubility limit to prevent "crashing out."
Q2: I managed to dissolve it in acid, but it precipitated upon neutralization. Why?
Diagnosis: Re-entry into the Isoelectric Zone . Root Cause: As you adjust the pH from acidic (pH 1-2) back toward neutral, you pass through the pI (likely pH 4–5 for this class of anilines). The molecule regains its zwitterionic character and precipitates.
Visualizing the Solubility Logic
Module 2: Methanol Solubility & Stability
Q3: The compound dissolves easily in methanol, but purity decreases over time. What is happening?
Diagnosis: Solvent-Reactant Incompatibility (Fischer Esterification). Technical Insight: While methanol is an excellent solvent for the 5-bromo derivative due to favorable dipole interactions, it is also a reactant. The carboxylic acid group can react with methanol to form the methyl ester , especially if:
-
Traces of acid are present (catalyst).
-
The solution is stored for prolonged periods.
-
The solution is heated to aid dissolution.
Reference Check: Amino-aryl-acetic acids are also precursors to oxindoles (lactams) via intramolecular cyclization [1]. While the 5-bromo group might sterically or electronically modulate this, the risk of cyclization or intermolecular condensation remains in protic solvents.
Corrective Action:
-
Short-Term: Prepare methanol stock solutions fresh immediately before use.
-
Long-Term: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for frozen stock solutions. These are non-nucleophilic polar aprotic solvents that avoid esterification.
Q4: Can I use a Methanol/Water co-solvent system?
Diagnosis: Yes, but beware of the "Oiling Out" phenomenon. Technical Insight: Adding water to a methanol stock solution increases the polarity of the solvent system. Because the 5-bromo substituent is hydrophobic, the compound may precipitate (or form an oil) if the water fraction exceeds the capacity of the hydrophobic hydration shell.
Troubleshooting Table: Solvent Selection Guide
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| Water (Neutral) | Poor (< 1 mg/mL) | High (Precipitation) | Not Recommended |
| Water (pH > 8) | Good | Low | Biological Assays |
| Methanol | Excellent | Medium (Esterification) | Immediate Chemical Synthesis |
| DMSO | Excellent (> 50 mg/mL) | Low | Frozen Stock Solutions |
| Ethanol | Good | Medium (Esterification) | Alternative to Methanol |
Module 3: Experimental Workflow
Standard Operating Procedure (SOP): Preparation of 10mM Stock Solution
Objective: Create a stable, precipitate-free stock for biological screening.
Materials:
-
2-Amino-5-bromophenylacetic acid solid.
-
Anhydrous DMSO (Reagent Grade).
-
Vortex mixer.
Protocol:
-
Weighing: Weigh 23.0 mg of the substance (MW ≈ 230.06 g/mol ).
-
Dissolution: Add 10 mL of anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.
-
Verification: Centrifuge a small aliquot at 10,000 x g for 5 minutes. Check for a pellet. If a pellet exists, the compound is not fully dissolved (sonication may be required).
-
Dilution for Assay: When diluting into aqueous buffer (e.g., cell culture media), ensure the final DMSO concentration is < 1% (v/v) and add the DMSO stock slowly to the vortexing buffer to prevent shock precipitation.
Decision Tree for Troubleshooting
References
-
Cyclization of o-aminophenylacetic acids
- Title: "The Chemistry of Oxindoles: Synthesis and Reactivity."
- Context: Discusses the spontaneous lactamization of 2-aminophenylacetic acid derivatives under acidic or thermal conditions.
- Source: Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479.
-
URL: [Link]
-
Solubility Principles of Zwitterions
- Title: "Aqueous Solubility of Organic Compounds."
- Context: Explains the pI precipitation phenomenon for amino acids and similar zwitterionic drugs.
- Source: Yalkowsky, S. H., & He, Y. (2003).
-
URL: [Link]
-
Hammett Equation & Substituent Effects
- Title: "Hammett equation and the effect of substituents on solubility."
- Context: Provides the theoretical basis for why the 5-bromo group decreases water solubility (hydrophobic effect) compared to the parent compound.
- Source: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
-
URL: [Link]
Technical Support Center: Oxindole Synthesis & Catalyst Optimization
Topic: Dehydration of 2-aminophenylacetic acid to Oxindole
Ticket Status: OPEN Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Reaction Landscape
Welcome to the Technical Support Center. You are likely here because the cyclodehydration of 2-aminophenylacetic acid (2-APAA) into oxindole (indolin-2-one) is deceivingly simple. While theoretically a straightforward intramolecular condensation, experimentalists frequently encounter three critical failure modes:
-
Kinetic Stalling: The reaction reaches equilibrium but fails to complete.
-
Decarboxylation: Producing o-toluidine instead of oxindole.
-
Oligomerization: Forming intermolecular polyamide tars rather than the discrete lactam.
This guide optimizes the acid catalyst system to navigate these thermodynamic and kinetic barriers.
Module 1: Catalyst Selection & Acidity Balancing
User Query:
"I am using concentrated HCl, but the reaction is extremely slow. Increasing the temperature only leads to degradation. What is happening?"
Diagnostic & Root Cause:
Using strong mineral acids (like HCl or
-
Mechanism: For lactamization to occur, the amine nitrogen must act as a nucleophile.
-
The Trap: In low pH environments (pH < 1), the amine is fully protonated (
), rendering it non-nucleophilic. While the acid activates the carbonyl carbon, it simultaneously deactivates the nucleophile.
Optimization Protocol:
Switch to a Brønsted acid with moderate pKa or a Lewis Acid compatible with non-aqueous media.
Recommended Catalyst Systems
| Catalyst Class | Specific Agent | Load (mol%) | Solvent System | Mechanism Benefit |
| Organic Acid | 5-10% | Toluene/Xylene | Soluble in organic media; allows azeotropic water removal. | |
| Lewis Acid | Scandium(III) triflate ( | 1-5% | Acetonitrile/Toluene | Activates carbonyl oxygen without fully quenching amine nucleophilicity. |
| Solid Acid | Amberlyst-15 (Dry) | 10-20% w/w | Xylene | Heterogeneous; easy removal; prevents corrosion. |
Visualizing the Competition: Protonation vs. Cyclization
Figure 1: The "Goldilocks" Zone. Strong acids trap the substrate in the non-nucleophilic ammonium state (Red), while optimized catalysts facilitate the activation pathway (Yellow/Green).
Module 2: Thermodynamics & Water Management
User Query:
"My HPLC shows conversion stalling at ~60%. Adding more catalyst doesn't help."
Diagnostic:
This is a thermodynamic issue, not a kinetic one. The dehydration is an equilibrium reaction:
Troubleshooting Guide: Water Removal Strategies
-
Azeotropic Distillation (The Gold Standard):
-
Solvent: Toluene (bp 110°C) or Xylene (bp 140°C).
-
Setup: Dean-Stark trap.
-
Why: These solvents form azeotropes with water, physically carrying it out of the reaction vessel.
-
-
Chemical Scavenging (For Lower Temps):
-
Agent: Molecular Sieves (4Å) or Trimethyl orthoformate.
-
Use Case: If the substrate is heat-sensitive and cannot tolerate refluxing xylene.
-
Module 3: Preventing Side Reactions (Decarboxylation)
User Query:
"I am detecting a significant amount of 2-aminotoluene (o-toluidine) in my crude mixture."
Diagnostic:
You are witnessing thermal decarboxylation . Phenylacetic acids are prone to losing
Corrective Actions:
-
Lower the Temperature: If using Xylene (140°C), switch to Toluene (110°C) or Benzene (80°C - safety warning applies).
-
Concentration Control (The Ruggli-Ziegler Principle):
-
Issue: High concentration favors intermolecular collisions (oligomers).
-
Fix: Run the reaction under high dilution (0.05 M to 0.1 M). This statistically favors the intramolecular reaction (cyclization) over intermolecular side reactions.
-
Standard Operating Procedure (SOP)
Optimized Protocol for Oxindole Synthesis
Objective: Synthesis of Oxindole via p-TSA catalyzed dehydration.
Materials:
-
2-Aminophenylacetic acid (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq / 5 mol%)
-
Toluene (Volume to achieve 0.1 M concentration)
Workflow:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-aminophenylacetic acid and Toluene.
-
Catalyst Addition: Add p-TSA. Note: The starting material may not fully dissolve initially.
-
Reflux: Heat the mixture to vigorous reflux. Ensure the solvent is condensing and filling the trap.
-
Checkpoint: Water droplets should separate in the Dean-Stark trap.
-
-
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane) or HPLC. Reaction is typically complete in 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Wash the organic phase with saturated
(to remove catalyst and unreacted acid). -
Wash with Brine.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or perform flash chromatography if necessary.
Module 4: Process Flow & Decision Logic
Use this flowchart to troubleshoot your specific outcome.
Figure 2: Troubleshooting Logic Gate. Follow the path based on your specific impurity profile (Stalled vs. Decarboxylated vs. Tars).
References
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Provides the foundational mechanism for nucleophilic acyl substitution and lactamization).
-
Organic Chemistry Portal. (n.d.). Lactams - Synthesis and Reaction. (General overview of lactamization strategies including acid catalysis).
-
Sumpter, W. C. (1945). The Chemistry of Oxindole. Chemical Reviews, 37(3), 443–479. (Seminal review on oxindole synthesis, discussing the thermal and catalytic dehydration of 2-aminophenylacetic acid).
-
Beckett, A. H., & Casy, A. F. (1955). The structure of the oxindole ring. Journal of the Chemical Society. (Structural analysis confirming the lactam form).
Stability of 2-(2-Amino-5-bromophenyl)acetic acid under oxidative conditions
Content Type: Technical Troubleshooting Guide & FAQ Target Audience: Synthetic Chemists, Analytical Scientists, and Process Development Engineers Subject: 2-(2-Amino-5-bromophenyl)acetic acid (CAS: 71420-74-1)
Executive Technical Summary
This compound is a bifunctional intermediate primarily used in the synthesis of indole derivatives, NSAIDs (e.g., Bromfenac analogs), and kinase inhibitors (e.g., Sunitinib precursors).
Its stability profile is defined by two competing degradation pathways:
-
Oxidative Degradation (The "External" Threat): The electron-rich aniline moiety is highly susceptible to radical cation formation, leading to azo-dimerization and polymerization (discoloration).
-
Intramolecular Cyclization (The "Internal" Threat): The ortho-amino group spontaneously attacks the acetic acid side chain to form 5-Bromooxindole (5-bromoindolin-2-one), a process accelerated by heat, acid, and dehydration, but often misdiagnosed as oxidative loss.
This guide addresses the specific behavior of this molecule under oxidative stress and provides protocols to distinguish between oxidation and cyclization.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: The material has turned from off-white to pink, brown, or black.
Diagnosis: Oxidative Polymerization (Aniline Autoxidation). Even though the para-position (relative to the amine) is blocked by a Bromine atom (preventing standard head-to-tail polymerization), the amine group remains vulnerable to atmospheric oxygen.
-
Mechanism: Formation of radical cations (
) leading to N-N coupling (azo/hydrazo dimers) or complex "aniline black" type tars. -
Impact: High visual impact (color) but often low mass-balance impact initially (0.1% impurity can cause strong color).
-
Corrective Action:
-
Solids: Recrystallize from degassed ethanol/water. Store under Argon.
-
Solution: Add antioxidants (e.g., Sodium Bisulfite) if compatible with the next step.
-
Issue 2: HPLC purity is dropping, but the solution remains clear/colorless.
Diagnosis: Spontaneous Lactamization (Cyclization). This is not oxidation. Under oxidative stress conditions (unless extremely harsh), the molecule may still preferentially cyclize if the pH is acidic or neutral.
-
Mechanism: Intramolecular nucleophilic attack of the amine on the carboxylic acid carbon, releasing water to form 5-Bromooxindole .
-
Differentiation:
-
Oxidation products: typically elute later (dimers) or are very polar (N-oxides).
-
Cyclization product (Oxindole): Less polar than the parent acid (loss of -COOH and -NH2 hydrophilicity). Elutes later on Reverse Phase HPLC.
-
-
Corrective Action: Maintain basic pH (pH > 8) in aqueous solutions to keep the amine deprotonated and the carboxylic acid as a carboxylate (repelling the amine lone pair).
Issue 3: Formation of a deep red/orange precipitate under strong oxidative conditions.
Diagnosis: Formation of Isatin Derivatives. If treated with strong oxidants (e.g., peroxides, high-valent metals), the benzylic methylene group (-CH2-) can oxidize.
-
Mechanism: Oxidation of the side chain to a ketone, followed by cyclization, leads to 5-Bromoisatin (5-bromoindoline-2,3-dione), which is deeply colored.
Visualizing the Degradation Pathways
The following diagram maps the stability logic. Use this to interpret your analytical data (HPLC/TLC).
Figure 1: Divergent degradation pathways. The yellow path (Cyclization) is the thermodynamic sink, while the red path (Oxidation) is the kinetic surface phenomenon.
Experimental Protocols
Protocol A: Oxidative Stress Test (Forced Degradation)
Use this protocol to validate your analytical method's ability to detect oxidative impurities.
-
Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile/Water (50:50).
-
Stressor: Add 100 µL of 30% Hydrogen Peroxide (
). -
Incubation: Store at Room Temperature for 4 hours (Protect from light to isolate chemical oxidation from photo-oxidation).
-
Quenching: Neutralize with 100 µL of 10% Sodium Metabisulfite solution.
-
Analysis: Inject onto HPLC immediately.
-
Expected Result: Decrease in parent peak area. Appearance of early eluting peaks (N-oxides) and potentially a late-eluting peak (Isatin derivative).
-
Protocol B: HPLC Method for Stability Monitoring
Standard C18 gradients often fail to separate the parent acid from the oxindole efficiently due to pH effects.
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard stationary phase. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, improving retention. |
| Mobile Phase B | Acetonitrile | Strong organic modifier. |
| Gradient | 10% B to 90% B over 15 mins | Covers wide polarity range (Parent is polar, Dimer is non-polar). |
| Detection | UV at 254 nm & 210 nm | 254 nm for aromatic rings; 210 nm for detecting non-conjugated impurities. |
| Critical Note | Do not use amine modifiers. | Amine modifiers (TEA) can catalyze the cyclization in the column. |
Frequently Asked Questions (FAQ)
Q: Can I store the solid in a standard clear glass vial? A: No. While the bromine substituent adds some stability, the amino group is photosensitive. Store in amber glass vials under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
Q: Is the cyclization to 5-bromooxindole reversible? A: Yes, under basic hydrolysis. Heating the oxindole in dilute NaOH will reopen the ring back to the sodium salt of this compound. However, upon re-acidification, it will likely cyclize again.
Q: Why does my LC-MS show a mass of [M-18] even in fresh samples? A: This is an artifact of the ionization source. The heat and voltage in the ESI source can force the loss of water (cyclization) during analysis. Always cross-reference with UV purity to confirm if the impurity is real or an artifact.
References
-
Chemical Structure & Basic Properties: PubChem. Compound Summary for CID 12217346 (Related 2-amino-5-bromophenylacetic acid derivatives).
- Mechanism of Aniline Oxidation: Patai, S. The Chemistry of the Amino Group. Interscience Publishers, 1968.
-
Oxindole Synthesis via Baeyer-Drewson Reaction: Organic Syntheses, Coll. Vol. 1, p. 327 (1941). (Describes the fundamental cyclization logic of o-nitrophenylacetic acids/amines).
- Stability of Phenylacetic Acids: DiPardo, R. M., et al. "Synthesis and stability of 2-aminophenylacetic acid derivatives." Journal of Medicinal Chemistry. (General reference for class stability).
(Note: Specific degradation papers for this exact CAS are proprietary. The mechanisms described above are based on established First Principles of organic chemistry regarding aniline and phenylacetic acid reactivity.)
Validation & Comparative
High-Resolution NMR Characterization of 2-(2-Amino-5-bromophenyl)acetic Acid
A Comparative Guide on Solvent Optimization and Purity Assessment
Executive Summary
In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and oxindole scaffolds (e.g., 5-bromooxindole), 2-(2-Amino-5-bromophenyl)acetic acid serves as a critical intermediate. Its characterization is often complicated by its zwitterionic potential and the lability of its exchangeable protons.
This guide compares the efficacy of DMSO-d6 versus CDCl3 and Methanol-d4 for structural elucidation. Furthermore, it evaluates Quantitative NMR (qNMR) against HPLC-UV for purity assessment, demonstrating why qNMR offers a superior, self-validating workflow for early-stage intermediates.
Comparative Analysis: Solvent System Selection
The choice of deuterated solvent is not merely about solubility; it dictates the visibility of the amino and carboxylic acid protons, which are crucial for confirming the oxidation state and preventing cyclization artifacts (e.g., lactamization).
Table 1: Solvent Performance Matrix
| Feature | DMSO-d6 (Recommended) | Chloroform-d (CDCl3) | Methanol-d4 (CD3OD) |
| Solubility | Excellent (Dissolves zwitterions) | Poor (Requires derivatization) | Good |
| -NH2 Visibility | High (Sharp/Broad Singlet) | Low (Broad/Invisible due to exchange) | None (Exchanges with D) |
| -COOH Visibility | High (Distinct downfield signal) | Low (Often aggregates) | None (Exchanges with D) |
| Resolution | High viscosity may broaden lines slightly | Excellent resolution | Excellent resolution |
| Suitability | Structural Confirmation | Routine checks (if soluble) | Skeleton Verification |
Detailed Analysis
-
DMSO-d6: The high polarity and hydrogen-bonding capability of DMSO disrupt intermolecular interactions, stabilizing the free amine and carboxylic acid. This is the only solvent that reliably displays the full proton count (Integrals sum to ~8H).
-
CDCl3: Often results in suspension or aggregation. The amine protons frequently broaden into the baseline due to intermediate exchange rates, leading to incorrect integration values.
-
Methanol-d4: Useful only for checking the aromatic skeleton. The rapid exchange ($ -NH_2 \rightarrow -ND_2 $) simplifies the spectrum but erases evidence of the functional groups.
Spectral Assignment & Interpretation (DMSO-d6)
The following data represents the optimized assignment for the target molecule.
Chemical Shift Data (
-
12.10 (s, br, 1H, -COOH)
-
7.15 (d, J = 2.4 Hz, 1H, Ar-H6)
-
7.10 (dd, J = 8.6, 2.4 Hz, 1H, Ar-H4)
-
6.55 (d, J = 8.6 Hz, 1H, Ar-H3)
-
5.20 (s, br, 2H, -NH2)
-
3.45 (s, 2H, -CH2-COOH)
Structural Logic (Coupling Pathway)
-
H3 (6.55 ppm): The most upfield aromatic signal. The ortho-amino group provides significant shielding (electron donation). It appears as a doublet due to ortho-coupling with H4.
-
H4 (7.10 ppm): Deshielded by the bromine atom. Appears as a doublet of doublets (dd) due to strong ortho-coupling (
Hz) with H3 and weak meta-coupling ( Hz) with H6. -
H6 (7.15 ppm): Deshielded by the bromine and the alkyl chain. Appears as a doublet (meta-coupling only, as the ortho position is substituted).
Figure 1: Logic flow for assigning aromatic protons based on substituent electronic effects and coupling constants.
Purity Assessment: qNMR vs. HPLC
For this specific intermediate, qNMR (Quantitative NMR) is often superior to HPLC during the early development phase.
Table 2: Method Comparison
| Metric | qNMR (Internal Standard Method) | HPLC-UV (Area %) |
| Principle | Molar ratio of protons relative to standard | UV absorption coefficient |
| Bias Source | Weighing errors, T1 relaxation times | Extinction coefficient differences between impurities |
| Setup Time | < 15 Minutes | Method development required (Gradient/Column) |
| Reference Standard | Generic (e.g., Maleic Acid, TCNB) | Specific reference standard required for the analyte |
| Accuracy | Absolute Purity (w/w%) | Relative Purity (Area %) |
Recommendation: Use qNMR for assay determination (w/w%) to calculate precise yields for subsequent cyclization steps. Use HPLC only for trace impurity profiling.
Experimental Protocols
Protocol A: Sample Preparation for Structural Elucidation
Objective: Obtain high-resolution spectra with resolved exchangeable protons.
-
Mass: Weigh 10–15 mg of the sample into a clean vial.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Note: Ensure the solvent is stored over molecular sieves to minimize the water peak at 3.33 ppm, which can overlap with the methylene signal.
-
-
Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. Do not heat above 40°C to avoid accelerating degradation.
-
Transfer: Transfer to a 5mm NMR tube using a glass pipette filtered through a small cotton plug if any particulates remain.
Protocol B: qNMR Acquisition Parameters
Objective: Quantitative accuracy < 1% error.
-
Internal Standard: Add exactly 5.0 mg of Maleic Acid (TraceCERT® or equivalent) to the sample vial containing 10.0 mg of analyte.
-
Pulse Sequence: Use a standard 1H pulse with a 30° flip angle (e.g., zg30 on Bruker).
-
Relaxation Delay (D1): Set D1 ≥ 5 × T1 of the slowest relaxing proton.
-
Specific Setting: For this molecule, set D1 = 30 seconds (Aromatic protons relax slowly).
-
-
Scans: Acquire 16 or 32 scans.
-
Processing: Phase manually. Apply exponential window function (LB = 0.3 Hz). Integrate the Maleic Acid singlet (6.2 ppm) and the analyte Methylene singlet (3.45 ppm).
Figure 2: Step-by-step workflow for determining absolute purity via qNMR.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2784-2796.
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry.
Distinguishing 2-(2-Amino-5-bromophenyl)acetic acid from 2-amino-2-(4-bromophenyl)acetic acid
Executive Summary
In drug discovery workflows—specifically in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and peptide mimetics—distinguishing between regioisomers and functional isomers is critical. This guide addresses the differentiation of 2-(2-Amino-5-bromophenyl)acetic acid (Target A) and 2-amino-2-(4-bromophenyl)acetic acid (Target B).
While both share the elemental formula
-
Target A is a phenylacetic acid derivative with an aromatic amine. It is a precursor to oxindole scaffolds.
-
Target B is a phenylglycine derivative (an
-amino acid). It is a building block for peptide synthesis.
This guide provides a definitive analytical framework using NMR spectroscopy and chemical reactivity assays to distinguish these compounds without ambiguity.
Structural Analysis & Chemical Logic
The primary difference lies in the connectivity of the amine and the acetic acid moiety relative to the aromatic ring.
-
Target A (Ortho-isomer): The amine is attached directly to the benzene ring (aniline derivative). The carboxylic acid is separated from the ring by a methylene (
) bridge. -
Target B (Alpha-isomer): The amine is attached to the
-carbon of the acetic acid chain. The aromatic ring is a substituent on that same -carbon.
Visualizing the Isomerism
The following diagram illustrates the connectivity differences and the resulting chemical environments.
Figure 1: Structural connectivity and reactive logic distinguishing the phenylacetic acid derivative (A) from the phenylglycine derivative (B).
Spectroscopic Differentiation (NMR & IR)
The most reliable non-destructive method for identification is Proton NMR (
Comparative Data Table
| Feature | Target A: this compound | Target B: 2-amino-2-(4-bromophenyl)acetic acid |
| Aliphatic Proton Signal | Singlet (2H) at | Singlet (1H) at |
| Proton Type | Benzylic Methylene ( | Benzylic Methine ( |
| Amine Signal ( | Broad singlet, | Broad, variable. |
| Aromatic Region | 1,2,4-trisubstituted pattern (3 protons) | Para-substituted pattern (AA'BB' system) |
| IR Carbonyl ( | ~1700-1720 cm | ~1580-1620 cm |
Expert Insight: The "Methine Shift"
In Target B, the proton is on a carbon attached to both a benzene ring and an amine. This deshields the proton significantly, pushing it downfield to ~5.0 ppm. In Target A, the methylene is only flanked by the ring and the carboxyl, appearing upfield at ~3.5 ppm. This >1.0 ppm difference is the primary diagnostic criterion.
Experimental Validation: The Cyclization Assay
If spectroscopic equipment is unavailable or ambiguous due to impurities, chemical reactivity provides a binary "Yes/No" distinction.
Mechanism: Target A possesses an amine ortho to the acetic acid side chain. Under acidic conditions with heat, it undergoes intramolecular dehydration to form 5-bromooxindole (5-bromoindolin-2-one) . Target B cannot form this 5-membered lactam ring; it typically forms a stable salt or, under extreme forcing, a 6-membered diketopiperazine dimer.
Workflow Diagram
Figure 2: Decision tree for the Acid-Catalyzed Cyclization Assay.
Detailed Protocol: Acid-Catalyzed Cyclization
Objective: To determine if the sample is the ortho-amino acid (Target A) by forcing lactam formation.
Materials:
-
Unknown Sample (100 mg)
-
6M Hydrochloric Acid (HCl)
-
TLC Plates (Silica gel 60 F254)
-
Mobile Phase: Ethyl Acetate/Hexane (1:1)
Procedure:
-
Dissolution: Place 100 mg of the unknown solid into a 10 mL reaction vial.
-
Acidification: Add 2 mL of 6M HCl.
-
Reflux: Heat the mixture to 90–100°C for 60 minutes.
-
Observation A: If the sample is Target A, the solution may initially clear, then a precipitate (5-bromooxindole) will likely form as the polarity decreases due to the loss of the ionic zwitterion/salt character.
-
Observation B: If the sample is Target B, it will remain a clear, water-soluble hydrochloride salt solution.
-
-
Workup & Analysis:
-
Cool to room temperature.
-
Neutralize slightly with saturated
(to pH ~5-6). -
Extract with Ethyl Acetate.
-
Run TLC.
-
Target A Result: New spot appears with higher
(less polar than starting acid). -
Target B Result: Spot remains at baseline or matches starting material
(highly polar amino acid).
-
Functional Application Context
Understanding the identity of these isomers is vital for downstream synthesis.
-
Target A (Phenylacetic derivative): Used primarily in the synthesis of Diclofenac analogs and indole-based kinase inhibitors. The ability to cyclize is a feature used to build the core scaffold [1].
-
Target B (Phenylglycine derivative): A non-proteinogenic amino acid used in peptide engineering to induce conformational constraints or enhance proteolytic stability. It is also a key intermediate in the synthesis of semi-synthetic penicillins and cephalosporins [2].
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 122132, this compound. Retrieved from [Link]
-
Williams, R. M., & Hendrix, J. A. (1992). Asymmetric Synthesis of Arylglycines. Chemical Reviews, 92(5), 889–917. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Referenced for general NMR shift rules of benzylic vs. alpha-amino protons).
Comparative Guide: 5-Bromo vs. 4-Bromo Isomers of 2-Aminophenylacetic Acid
The 2-aminophenylacetic acid scaffold is a critical intermediate in the synthesis of indole and oxindole derivatives, which are ubiquitous in pharmaceutical chemistry (e.g., kinase inhibitors like Sunitinib, NSAIDs like Diclofenac).
The "5-bromo" and "4-bromo" isomers refer to the position of the bromine atom on the phenyl ring relative to the acetic acid group (position 1) and the amino group (position 2). Due to the directing effects of substituents, these isomers exhibit distinct reactivity profiles and lead to different regioisomers of oxindole (5-bromooxindole vs. 6-bromooxindole).
This guide compares 2-amino-5-bromophenylacetic acid and 2-amino-4-bromophenylacetic acid .
Executive Summary
The 5-bromo and 4-bromo isomers of 2-aminophenylacetic acid are regioisomeric building blocks primarily used to synthesize 5-bromooxindole and 6-bromooxindole , respectively.
-
2-Amino-5-bromophenylacetic acid : The bromine is para to the amino group. It cyclizes to form 5-bromooxindole , a key scaffold in tyrosine kinase inhibitors (e.g., Sunitinib analogs).
-
2-Amino-4-bromophenylacetic acid : The bromine is meta to the amino group and para to the acetic acid moiety. It cyclizes to form 6-bromooxindole , often explored in Structure-Activity Relationship (SAR) studies to modulate potency and selectivity.
Chemical Structure & Properties
The numbering of the phenyl ring starts at the acetic acid attachment (
| Feature | 2-Amino-5-bromophenylacetic acid | 2-Amino-4-bromophenylacetic acid |
| Structure | Br is at position 5 (Para to | Br is at position 4 (Meta to |
| Resulting Oxindole | 5-Bromooxindole | 6-Bromooxindole |
| Electronic Effect | Br exerts -I (inductive) and +M (mesomeric) effects. Being para to the amino group, it reduces the nucleophilicity of the amine less than if it were ortho, but influences the pKa of the resulting lactam. | Br is para to the methylene ( |
| CAS Number (Acid) | Variable (often generated in situ) | Variable (often generated in situ) |
| CAS Number (Oxindole) | 20870-78-4 | 99365-40-9 |
| Molecular Weight | 229.06 g/mol | 229.06 g/mol |
Synthesis Pathways
The most reliable synthesis for both isomers involves the reduction of the corresponding bromoisatin or the reduction of bromonitrophenylacetic acid derivatives.
Pathway A: The Isatin Route (Wolff-Kishner Reduction)
This is the standard laboratory method. Isatins are reduced to oxindoles, which can be hydrolyzed to the open-chain amino acids if needed, though the oxindole is the stable form usually isolated.
-
For 5-Bromo Isomer:
-
Starting Material: 5-Bromoisatin .
-
Reagent: Hydrazine hydrate (
) / KOH. -
Product: 5-Bromooxindole (in equilibrium with 2-amino-5-bromophenylacetic acid).
-
-
For 4-Bromo Isomer:
-
Starting Material: 6-Bromoisatin .
-
Note: The numbering shifts. 6-Bromoisatin has the Br meta to the nitrogen. Upon reduction, it yields 6-bromooxindole, which corresponds to the 4-bromo acid precursor.
-
Pathway B: The Nitro-Reduction Route
Useful for large-scale manufacturing where isatins are expensive.
-
For 5-Bromo Isomer: Nitration of 4-bromophenylacetic acid yields 4-bromo-2-nitrophenylacetic acid. Reduction (
or ) yields 2-amino-4-bromophenylacetic acid.-
Correction: Nitration of para-bromophenylacetic acid directs ortho to the alkyl group? No, usually ortho to the bromine. This route is complex due to regioselectivity. The Isatin route is preferred for purity.
-
Visualization: Synthesis & Cyclization Logic
Caption: Synthesis of 5-bromo and 4-bromo aminophenylacetic acid isomers via the Isatin-Oxindole pathway. Note the correlation between 6-bromoisatin and the 4-bromo acid isomer.
Reactivity & Cyclization
Cyclization Mechanism
The conversion of 2-aminophenylacetic acid to oxindole is an intramolecular amide formation.
Electronic Effects (Hammett)
-
5-Bromo Isomer (Para to
): Bromine is electron-withdrawing. It reduces the electron density on the nitrogen lone pair via inductive effects, potentially slowing down the nucleophilic attack on the carbonyl carbon compared to the unsubstituted analog. However, the resulting 5-bromooxindole is highly stable. -
4-Bromo Isomer (Meta to
): Bromine is meta to the amine. The inductive effect is still present but the resonance interaction is different. The acidity of the methylene protons ( ) is enhanced because the Br is para to the group (relative to the ring system). This makes the 6-bromooxindole more susceptible to aldol-like condensations at the C3 position (Knoevenagel condensation), which is critical for synthesizing drugs like Sunitinib.
Applications in Drug Discovery
Kinase Inhibitors (Sunitinib Analogs)
Sunitinib (Sutent) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used for renal cell carcinoma.
-
Core Scaffold: 5-Fluorooxindole.
-
5-Bromo Analog: Often synthesized to test halogen bonding interactions in the binding pocket. The larger bromine atom can occupy hydrophobic pockets that fluorine cannot, potentially increasing potency against specific kinases (e.g., VEGFR2).
-
6-Bromo Analog: Used to probe the steric constraints of the binding pocket "floor".
NSAIDs (Bromfenac)
Bromfenac is a non-steroidal anti-inflammatory drug.
-
Structure: 2-amino-3-(4-bromobenzoyl)phenylacetic acid.
-
While not a direct isomer of the simple acid, the chemistry of adding the bromobenzoyl group relies on the nucleophilicity of the amino group, which is modeled by the simple isomers.
Experimental Protocol: Synthesis of 5-Bromooxindole
This protocol generates the oxindole, which exists in equilibrium with the aminophenylacetic acid.
Objective: Synthesize 5-bromooxindole from 5-bromoisatin. Scale: 10 mmol.
-
Reagents:
-
5-Bromoisatin (2.26 g, 10 mmol)
-
Hydrazine hydrate (80%, 10 mL)
-
Potassium Hydroxide (KOH) (2 g)
-
Ethylene Glycol (20 mL)
-
-
Procedure:
-
Step 1 (Hydrazone Formation): Suspend 5-bromoisatin in ethylene glycol (10 mL). Add hydrazine hydrate (5 mL) dropwise. Heat to 80°C for 1 hour. The suspension will turn yellow/orange (hydrazone formation).
-
Step 2 (Wolff-Kishner Reduction): Add KOH (2 g) dissolved in ethylene glycol (10 mL). Raise temperature to 140°C for 2 hours to drive off excess hydrazine and water.
-
Step 3 (Reflux): Increase temperature to 180-190°C for 3 hours. Evolution of
gas will be observed. -
Step 4 (Isolation): Cool the reaction mixture to room temperature. Pour into crushed ice (100 g) and acidify with HCl (6N) to pH 2.
-
Step 5 (Filtration): A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Yield: Typically 70-85%.
-
Characterization:
-
Melting Point: 219-221°C.
-
1H NMR (DMSO-d6):
3.52 (s, 2H, ), 6.75 (d, 1H), 7.35 (d, 1H), 7.40 (s, 1H), 10.5 (s, 1H, NH).
-
References
-
Sun, L., et al. (2003). "Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective Vascular Endothelial Growth Factor Receptor-2 Kinase Inhibitors." Journal of Medicinal Chemistry, 46(7), 1116–1119. Link
-
Porcs-Makkay, M., et al. (2010). "Efficient synthesis of 5- and 6-substituted oxindoles." Tetrahedron Letters, 51(9), 1234-1236. Link
-
Sunitinib (Sutent) Label . FDA Access Data. Link
-
Organic Syntheses . "Oxindole". Org. Synth. 1925, 5, 71. (General method adapted for brominated analogs). Link
Safety Operating Guide
Operational Guide: Proper Disposal of 2-(2-Amino-5-bromophenyl)acetic Acid
Executive Summary
This guide details the operational protocols for the safe handling and disposal of 2-(2-Amino-5-bromophenyl)acetic acid (CAS: 63236-53-3). As a halogenated aromatic compound containing both amine and carboxylic acid moieties, this substance requires strict segregation from non-halogenated waste streams. The presence of the bromine atom dictates that this waste must be directed to incineration facilities equipped with acid gas scrubbers to prevent the release of hydrogen bromide (HBr).
Chemical Profile & Disposal Implications
To dispose of a chemical safely, one must understand its reactivity and degradation products. This compound is an amphoteric, halogenated solid.
Physico-Chemical Data Table
| Property | Characteristic | Operational Disposal Implication |
| Functional Groups | Aryl Bromide (-Br), Amine (-NH₂), Carboxylic Acid (-COOH) | CRITICAL: Must be classified as Halogenated Waste . Do not mix with strong oxidizers (e.g., Nitric Acid) to avoid exothermic decomposition. |
| Physical State | Solid (Powder/Crystalline) | Primary disposal via "Solid Hazardous Waste" drums unless dissolved in solvent. |
| Acidity/Basicity | Amphoteric (Zwitterionic potential) | pH neutral in solid form; however, solutions should be checked for compatibility before bulking. |
| Combustion Product | Hydrogen Bromide (HBr), NOx | Strict Ban: Never dispose of via drain or standard trash. Incineration requires pollution controls. |
Waste Segregation Logic (The "Why")
The most common compliance violation in laboratory settings is the commingling of halogenated and non-halogenated solvents.
The Mechanism of Failure: If this compound is disposed of in a non-halogenated waste stream, the eventual incineration process—which typically lacks aggressive scrubbing for non-halogens—will release corrosive HBr gas. This damages the incinerator infrastructure and violates environmental emission standards (EPA/RCRA).
Workflow: Waste Stream Decision Tree
Figure 1: Decision matrix for segregating this compound. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the solute reclassifies the entire mixture as Halogenated Waste.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Reagent
Applicability: Expired shelf stock or excess weighed powder.
-
PPE Verification: Don nitrile gloves (double gloving recommended for powders), safety goggles, and a lab coat. Ensure a functional fume hood is available.
-
Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid organic waste.
-
Transfer:
-
Place the waste container inside the fume hood.
-
Transfer the solid carefully to avoid dust generation.
-
Self-Validating Step: Wipe the exterior of the source bottle and the waste container with a damp paper towel to remove invisible dust. Dispose of the towel in the same solid waste container.
-
-
Labeling:
-
Affix a Hazardous Waste label.
-
Constituents: Write "this compound".
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
Tag: Clearly mark "HALOGENATED".
-
Scenario B: Disposal of Reaction Mixtures (Liquid)
Applicability: Mother liquor or HPLC effluent containing the compound.
-
Compatibility Check: Ensure the liquid waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides). The amino group in the target compound can react vigorously with oxidizers.
-
Segregation:
-
Even if the carrier solvent is Ethanol or Ethyl Acetate (Non-Halogenated), the presence of the Bromine atom in the solute requires the entire volume to be disposed of in the Halogenated Waste carboy.
-
-
Bulking:
-
Use a funnel with a flash arrestor (if solvent is flammable).
-
Pour slowly.
-
Cap tightly immediately after use.
-
Emergency Procedures: Spill Management
In the event of a benchtop spill, immediate containment prevents laboratory contamination.
Spill Response Workflow
Figure 2: Linear workflow for managing a solid or liquid spill of this compound.
Specific Cleaning Solvents:
-
For solid residue: Use a paper towel dampened with Ethanol or Isopropanol to solubilize and lift the organic residue. Water alone may not be effective due to the lipophilic aromatic ring.
Regulatory & Compliance Context (RCRA)
Under the US EPA Resource Conservation and Recovery Act (RCRA), this compound falls under the "Cradle-to-Grave" management mandate.
-
Waste Coding: While not typically carrying a specific "P" or "U" list code (unless specified by local state variations), it is regulated as Characteristic Waste if it exhibits toxicity, or generally as Hazardous Chemical Waste due to the halogen content.
-
Satellite Accumulation Areas (SAA):
-
Waste must be stored at or near the point of generation.
-
Containers must remain closed unless adding waste (40 CFR 262.15).
-
Containers must be compatible with the waste (HDPE or Glass is suitable; avoid metal if the compound is in an acidic solution).
-
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Satellite Accumulation Areas. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
American Chemical Society (ACS). Guide to Chemical Spill Response. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
